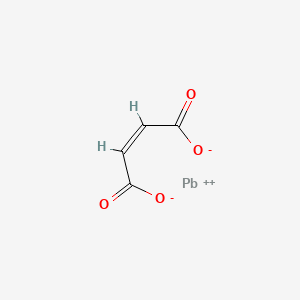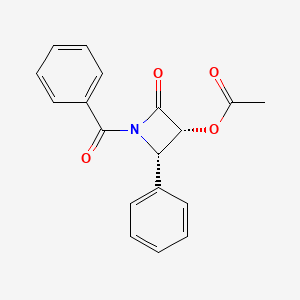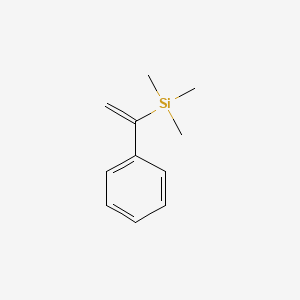
Silane, trimethyl(1-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(1-phenylethenyl)-, also known by its chemical formula C11H16Si , is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 1-phenylethenyl group. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of silane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethylsilyl chloride with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Silane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, trimethyl(1-phenylethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing into its use in developing new pharmaceuticals.
Industry: It is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which silane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable compounds. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Silane, trimethyl(phenylethynyl)-: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.
Trimethylsilylacetylene: Another similar compound with an acetylene group.
Uniqueness: Silane, trimethyl(1-phenylethenyl)- is unique due to its specific ethenyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not perform as well .
Propiedades
Número CAS |
1923-01-9 |
|---|---|
Fórmula molecular |
C11H16Si |
Peso molecular |
176.33 g/mol |
Nombre IUPAC |
trimethyl(1-phenylethenyl)silane |
InChI |
InChI=1S/C11H16Si/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
Clave InChI |
WNAGIMQWCVOKKX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


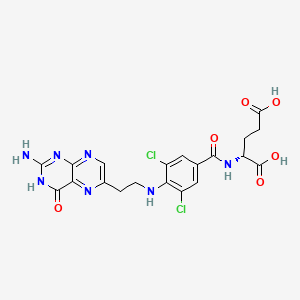
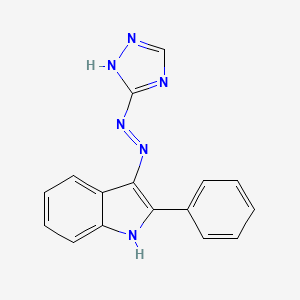
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
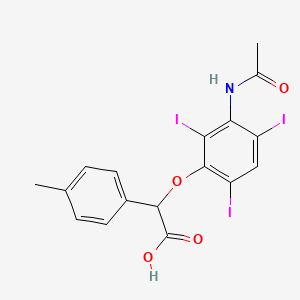
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)

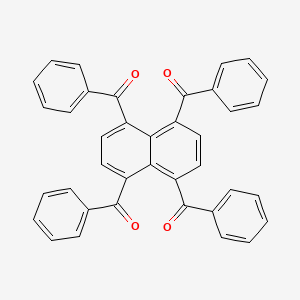
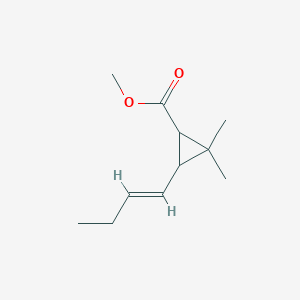
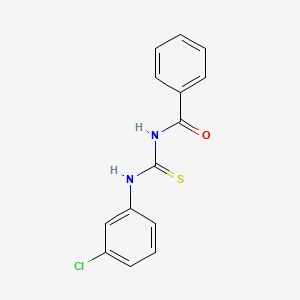
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)

